(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione
Description
This compound is a highly complex polycyclic alkaloid characterized by a fused tetracyclic core structure with multiple functional groups, including an indole moiety, hydroxyl group, and three ketone groups. Its stereochemistry (7Z,11E) and methyl substitutions at positions 7, 9, 16, and 17 contribute to its structural uniqueness.
Properties
IUPAC Name |
(7Z,11E)-5-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24-25,27,29,33,35H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFGDHPTDQFFRL-YWAYREADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/1C/C=C/C2C3C(O3)(C(C4C2(C(=O)CCC(C(=O)/C(=C1)/C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55945-75-0 | |
| Record name | Chaetoglobosin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055945750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound (7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione is a complex organic molecule that has garnered attention due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of indole-modified compounds, which are known for their diverse biological activities. The structural features include:
- Indole moiety : Known for its role in various biological processes.
- Tetracyclic framework : Contributes to the compound's stability and interaction with biological targets.
- Hydroxyl groups : Potentially enhance solubility and reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound likely modulates signaling pathways involved in cell proliferation and apoptosis.
- Case Studies :
Antimicrobial Activity
Indole derivatives have also been noted for their antimicrobial properties. The specific compound under discussion has shown promise in preliminary assays against various bacterial strains:
- In vitro Studies : Tests indicate significant inhibition of bacterial growth at specific concentrations.
- Potential Applications : Could serve as a basis for developing new antimicrobial agents.
Neuroprotective Effects
There is emerging evidence suggesting that indole-based compounds may possess neuroprotective properties:
- Mechanism : These compounds may reduce oxidative stress and inflammation in neuronal cells.
- Research Findings : Experimental models show improvement in cognitive function when treated with indole derivatives.
Data Table of Biological Activities
Scientific Research Applications
Biological Activities
The compound has been associated with several biological activities, particularly in the fields of pharmacology and biochemistry:
- Antitumor Activity : Research indicates that this compound may possess cytotoxic effects against various cancer cell lines. The presence of the indole moiety is often linked to enhanced anticancer properties due to its ability to interact with cellular pathways involved in tumor growth and survival.
- Antifungal Properties : As a derivative of natural products such as those found in Chaetomium globosum, the compound exhibits antifungal activity against several pathogenic fungi. This can be attributed to its structural similarities with known antifungal agents.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical assays, which could lead to applications in drug development targeting specific metabolic pathways.
Applications in Research
The applications of this compound extend beyond basic research into practical uses:
Pharmacological Research
The compound is utilized in pharmacological studies to explore its mechanisms of action and potential therapeutic applications. It serves as a lead compound for the synthesis of new derivatives aimed at enhancing efficacy and reducing toxicity.
Natural Product Chemistry
As a natural product isolated from fungal sources, it plays a crucial role in the study of secondary metabolites and their biosynthetic pathways. Understanding its structure and function can lead to insights into the ecological roles of such compounds.
Drug Development
Due to its diverse biological activities, this compound is being investigated for its potential as a candidate for drug development against cancer and fungal infections. Its unique structure allows for modifications that can enhance its pharmacokinetic properties.
Case Studies
Chemical Reactions Analysis
Structural Features and Reactive Sites
The compound’s reactivity is governed by its:
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Epoxide group (15-oxa-20-azatetracyclo)
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Indole moiety (1H-indol-3-ylmethyl)
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Hydroxyl group (5-hydroxy)
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Ketones (2,6,21-trione)
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Double bonds (7Z,11E configuration)
| Functional Group | Reactivity Profile |
|---|---|
| Epoxide | Susceptible to nucleophilic ring-opening reactions (e.g., with amines, water, or acids). |
| Indole | Prone to electrophilic substitution at the C3 position. |
| Hydroxyl | Participates in esterification, oxidation, or hydrogen bonding. |
| Ketones | May undergo reductions, enolate formation, or nucleophilic additions. |
| Conjugated dienes | Potential for Diels-Alder reactions or hydrogenation. |
Epoxide Ring-Opening Reactions
The epoxide group is a critical reactive site. Under acidic or basic conditions, it can undergo ring-opening:
-
Acid-catalyzed : Attack by nucleophiles (e.g., water) at the more substituted carbon.
-
Base-catalyzed : Formation of a stronger nucleophile (e.g., hydroxide) leading to regioselective cleavage.
Example :
Indole Modifications
The indole group’s C3 position is highly reactive:
-
Electrophilic substitution : Halogenation, nitration, or sulfonation.
-
Alkylation : Reaction with alkyl halides or Michael acceptors.
Example :
Oxidation of Hydroxyl Group
The 5-hydroxy group may oxidize to a ketone under strong oxidizing agents (e.g., CrO₃ or PCC):
Stability and Degradation
The compound’s stability is influenced by:
-
pH sensitivity : Epoxide and hydroxyl groups may hydrolyze under extreme pH.
-
Thermal decomposition : Degrades at high temperatures (>436.5°C) .
| Parameter | Value |
|---|---|
| Flash point | 436.5°C |
| Boiling point | 798.1°C |
| Density | 1.29 g/cm³ |
Biological Reactivity
Chaetoglobosin F interacts with biological systems via:
-
Enzyme inhibition : Potential interference with ATPases or kinases due to structural mimicry.
Synthetic Modifications
While no direct synthetic routes are documented in the provided sources, plausible modifications include:
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Epoxide functionalization : Introduction of fluorophores or bioorthogonal handles.
-
Side-chain derivatization : Alkylation or acylation of the indole methyl group.
Challenges and Research Gaps
Experimental data on specific reactions remain limited in accessible literature. Further studies are needed to:
-
Characterize regioselectivity in epoxide ring-opening.
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Explore catalytic asymmetric reactions targeting chiral centers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Comparative studies of complex alkaloids often rely on computational tools to quantify structural overlaps. Key methods include:
- Molecular Fingerprinting : Tanimoto and Dice coefficients are widely used to compare Morgan fingerprints or MACCS keys, with values >0.5 indicating significant similarity .
- Maximal Common Subgraph (MCS) Analysis : This method identifies shared substructures by treating molecules as graphs. For example, the indole moiety in the target compound may align with indole-containing alkaloids like strychnine or yohimbine derivatives, though differences in peripheral substituents (e.g., methyl groups, ketones) would reduce overall similarity .
- Murcko Scaffold Clustering : Compounds with identical or closely related scaffolds are grouped, enabling focused comparisons. The tetracyclic core of the target compound may cluster with ergot alkaloids or marine brominated alkaloids, but its oxa-aza heterocycle distinguishes it .
Table 1: Structural and Bioactivity Comparison with Analogues
Bioactivity Profile Correlation
Bioactivity clustering studies demonstrate that structurally similar compounds often target related proteins. For instance:
- Compounds sharing indole motifs (e.g., the target compound and Aglaithioduline) may inhibit histone deacetylases (HDACs) or interact with aromaticity-dependent enzymes .
- Subtle structural variations, such as methyl group placement, significantly alter docking affinities. For example, replacing a methyl with a hydroxyl group in a related alkaloid reduced binding affinity to CYP450 by 40% .
Metabolomic Dereplication and Fragmentation Patterns
In mass spectrometry-based dereplication:
- The target compound’s MS/MS profile (e.g., parent ion m/z and fragmentation patterns) would be compared to databases using cosine scores. A cosine score >0.7 suggests high similarity, as seen in clustered indole alkaloids .
- Key fragments might include losses of H2O (-18 Da) or CO (-28 Da), common in hydroxylated and ketone-bearing compounds .
Research Findings and Implications
Structural Motifs vs. Bioactivity : While the indole core is associated with kinase or HDAC inhibition, the target compound’s oxa-aza heterocycle may confer unique selectivity, as seen in oxazole-containing kinase inhibitors .
Docking Variability: Even minor changes (e.g., Z→E isomerization at position 11) could shift binding modes in enzyme pockets, as observed in docking studies of marine alkaloids .
Predictive Modeling : Machine learning models trained on Tanimoto coefficients and bioactivity data (e.g., NCI-60 datasets) could prioritize the target compound for anticancer or antimicrobial assays .
Challenges in Comparative Studies
- Stereochemical Sensitivity: The 7Z,11E configuration may limit direct comparisons with databases lacking stereochemical annotations .
- Synthetic Complexity : Few analogues of this compound are synthetically accessible, complicating empirical validation of computational predictions .
Q & A
Q. What theoretical frameworks best explain its unique polycyclic architecture’s stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
